Sodium diisopropylbenzenesulphonate
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Overview
Description
Sodium diisopropylbenzenesulphonate is an organic compound with the chemical formula C12H17NaO3S. It is a white or pale yellow crystalline powder that is soluble in water and organic solvents such as ethanol and methanol. This compound is widely used in various industrial applications due to its surfactant properties, which allow it to reduce surface tension and act as a detergent, emulsifier, and dispersant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium diisopropylbenzenesulphonate is typically synthesized through the sulfonation of diisopropylbenzene with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous sulfonation of diisopropylbenzene using sulfur trioxide or oleum as the sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Sodium diisopropylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and alkyl halides are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Sulfinic acids and thiols.
Substitution: Nitro, halo, and alkyl derivatives of diisopropylbenzene.
Scientific Research Applications
Sodium diisopropylbenzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in esterification and dehydration reactions.
Biology: Employed in the study of membrane proteins and as a surfactant in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of sodium diisopropylbenzenesulphonate involves its ability to reduce surface tension and disrupt lipid membranes. This surfactant property allows it to solubilize hydrophobic compounds and enhance the permeability of cell membranes. The compound targets lipid bilayers and proteins, leading to the disruption of cellular structures and the solubilization of membrane-bound components .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with similar properties but a longer alkyl chain.
Sodium 2,3-dimercaptopropane sulfonate: Used as a chelating agent for heavy metal detoxification.
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor for various sulfonate salts .
Uniqueness: Sodium diisopropylbenzenesulphonate is unique due to its branched alkyl groups, which provide distinct surfactant properties compared to linear alkylbenzene sulfonates. This branching enhances its solubility in organic solvents and its effectiveness in specific industrial applications .
Properties
CAS No. |
28348-54-1 |
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Molecular Formula |
C12H17NaO3S |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
sodium;2,3-di(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C12H18O3S.Na/c1-8(2)10-6-5-7-11(16(13,14)15)12(10)9(3)4;/h5-9H,1-4H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
VTCPSNKXCRXOFS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)S(=O)(=O)[O-])C(C)C.[Na+] |
Origin of Product |
United States |
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